Ciclopirox

説明

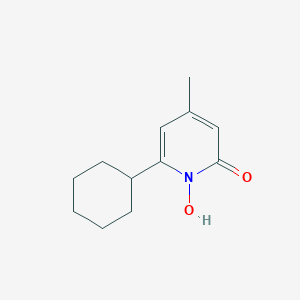

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKYRAXSEDYPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048564 | |

| Record name | Ciclopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.41e+00 g/L | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29342-05-0 | |

| Record name | Ciclopirox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29342-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciclopirox [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclopirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciclopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciclopirox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOPIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Ciclopirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciclopirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action of Ciclopirox

Ciclopirox-Mediated Metal Chelation and Enzymatic Inhibition

A central feature of this compound's molecular action is its function as a chelating agent, particularly for polyvalent metal cations. researchgate.net This property is the foundation for its broad inhibitory effects on various cellular enzymes that are crucial for pathogen survival and proliferation.

This compound possesses a high affinity for trivalent metal cations, most notably ferric iron (Fe³⁺) and aluminum (Al³⁺). nih.govpatsnap.compatsnap.com By binding to and sequestering these essential metal ions, this compound effectively deprives the cell of vital cofactors required for numerous enzymatic reactions. patsnap.compatsnap.com The chelation of intracellular iron is considered a primary mechanism for its biological activity. nih.govashpublications.orgmdpi.com This deprivation leads to a cascade of metabolic disruptions, ultimately inhibiting cellular processes such as DNA, RNA, and protein synthesis. patsnap.comnih.gov The formation of this compound-Fe complexes has been visually suggested by the yellow coloration observed in cell cultures supplemented with both this compound and iron ions. oup.com Research has demonstrated that the addition of iron ions (both Fe²⁺ and Fe³⁺) to culture media can significantly reduce the inhibitory effect of this compound, providing strong evidence that its activity is principally mediated through iron binding. oup.com

The sequestration of iron by this compound leads directly to the inhibition of critical iron-dependent enzymes. nih.govsemanticscholar.org

Ribonucleotide Reductase (RR): This iron-dependent enzyme is essential for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.govwikipedia.orgmdpi.com this compound has been shown to inhibit RR at concentrations that are associated with cell death. ashpublications.orgnih.gov By inhibiting RR, this compound blocks the production of DNA building blocks, leading to cell cycle arrest, typically at the G1/S phase, and subsequent inhibition of cell proliferation. nih.gov

Deoxyhypusine Hydroxylase (DOHH): Like RR, DOHH is an iron-dependent metalloenzyme. researchgate.netnih.govnih.gov It is responsible for the final step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), converting a deoxyhypusine residue to a hypusine residue. nih.govnih.gov This maturation of eIF5A is essential for its function in translation elongation. researchgate.netnih.gov this compound is a potent inhibitor of DOHH. nih.govnih.gov Studies comparing several chelating compounds found this compound to be the most effective inhibitor of DOHH in human umbilical vein endothelial cells (HUVECs). nih.gov

| Compound | IC₅₀ for Deoxyhypusine Hydroxylase Inhibition (µM) | IC₅₀ for DNA Synthesis Inhibition (µM) |

|---|---|---|

| This compound | 5 | 10 |

| Deferoxamine | >100 | 20 |

| 2,2'-Dipyridyl | 200 | 50 |

| Deferiprone | >200 | 250 |

| Mimosine | >200 | 450 |

This compound's iron chelation activity also disrupts the function of heme-containing enzymes that are vital for cellular respiration and detoxification of reactive oxygen species (ROS).

Cytochromes: As iron-dependent enzymes, cytochromes are key components of the mitochondrial electron transport chain. nih.gov By chelating the iron necessary for their function, this compound can interfere with their activity, contributing to the disruption of mitochondrial respiration. researchgate.netnih.gov

Catalase and Peroxidase: These enzymes are crucial for protecting cells from oxidative damage by neutralizing hydrogen peroxide (H₂O₂). nih.govnih.gov this compound has been shown to inhibit the activity of catalase. oup.comnih.govnih.gov This inhibition is attributed to both a reduction in the enzyme's transcription and the reduced availability of its iron cofactor. oup.com The resulting decrease in catalase activity can lead to an increased sensitivity of cells to oxidative stress. oup.com

This compound's Impact on Mitochondrial Function and Energy Metabolism

The mitochondrion is a key target of this compound. By interfering with iron-dependent processes and the electron transport chain, this compound significantly perturbs cellular energy production.

The perturbation of the mitochondrial electron transport chain by this compound directly impacts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. patsnap.compatsnap.com By inhibiting mitochondrial respiration, this compound leads to a reduction in ATP synthesis, depriving cells of the energy required for survival and proliferation. patsnap.compatsnap.com This energy depletion is a significant factor contributing to its growth-inhibiting effects. patsnap.com However, in a different context, this compound has been shown to protect mitochondria from damage induced by hydrogen peroxide. nih.govnih.gov In cells exposed to H₂O₂, which causes an initial sharp decrease in intracellular ATP, this compound treatment was able to gradually restore ATP levels. nih.govnih.gov This protective effect involves blocking the H₂O₂-induced decrease in the mitochondrial transmembrane potential and preventing the opening of the mitochondrial permeability transition pore (MPTP). nih.govnih.gov

Modulation of Mitochondrial Transmembrane Potential and Permeability Transition Pore

This compound (CPX) has been shown to exert a protective effect on mitochondria, particularly under conditions of oxidative stress. Research indicates that CPX can block mitochondrial injury induced by agents like hydrogen peroxide (H₂O₂) by maintaining the mitochondrial transmembrane potential (Δψm). nih.govnih.gov In studies involving the adenocarcinoma cell line SK-HEP-1, H₂O₂ was observed to rapidly depolarize the Δψm, a key event in mitochondrial dysfunction. nih.gov Treatment with this compound effectively prevented this H₂O₂-stimulated decrease in Δψm. nih.gov Similar protective outcomes were observed in experiments conducted with mitochondria isolated from rat liver. nih.gov

The stability of the mitochondrial transmembrane potential is closely linked to the status of the mitochondrial permeability transition pore (mPTP), a protein complex in the inner mitochondrial membrane. wikipedia.org The opening of this pore leads to a loss of membrane potential and can trigger cell death. wikipedia.org Studies have demonstrated that this compound effectively inhibits the H₂O₂-induced opening of the mPTP. nih.govnih.gov However, it is understood that this compound is not a direct inhibitor of the mPTP. nih.gov In de-energized mitochondria, for instance, this compound did not prevent Ca²⁺-evoked mPTP opening. nih.gov This suggests that its inhibitory action on the pore is an indirect consequence of its ability to preserve the mitochondrial transmembrane potential. nih.govnih.gov By preventing the initial depolarization, this compound indirectly averts the conditions that lead to the opening of the mPTP. nih.gov

Furthermore, this compound has been observed to restore mitochondrial respiratory functions that are compromised by oxidative stress. It can replenish ATP levels that have been lowered by H₂O₂ and restore the rate of state 3 to state 4 respiration. nih.gov

This compound and Cellular Proliferation Control

This compound demonstrates significant anti-proliferative effects by intervening in the cell cycle, primarily through the regulation of key proteins that govern cell cycle progression.

Cell Cycle Arrest Mechanisms (e.g., G₁/G₀, S phase)

A primary mechanism by which this compound inhibits cell proliferation is by inducing cell cycle arrest, predominantly in the G₁ phase. nih.govmdpi.comnih.gov In studies on human rhabdomyosarcoma (Rh30) cells, treatment with this compound led to a time-dependent accumulation of cells in the G₁/G₀ phase, with a corresponding decrease in the percentage of cells in the S and G₂/M phases. nih.gov For example, treating Rh30 cells with 5 μM of this compound for 24 hours significantly increased the G₁ population, and this effect was more pronounced after 72 hours of treatment. nih.gov Similar G₁ arrest has been observed in various other cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma cells. nih.govmdpi.com This halting of the cell cycle at the G₁ checkpoint prevents cells from entering the S phase, thereby inhibiting DNA synthesis and proliferation. nih.gov

| Treatment Duration (hours) | Cell Population in G₁/G₀ Phase (%) | Cell Population in S Phase (%) | Cell Population in G₂/M Phase (%) |

|---|---|---|---|

| 0 | 55.1 ± 1.5 | 30.2 ± 0.8 | 14.7 ± 0.7 |

| 24 | 65.3 ± 1.2 | 22.5 ± 0.9 | 12.2 ± 0.4 |

| 48 | 70.8 ± 1.8 | 18.4 ± 1.1 | 10.8 ± 0.7 |

| 72 | 75.2 ± 2.1 | 15.3 ± 1.3 | 9.5 ± 0.8 |

Data based on findings from studies on human rhabdomyosarcoma cells. nih.gov The values represent the mean percentage of cells in each phase of the cell cycle following treatment with 5 μM this compound.

Regulation of Cyclins and Cyclin-Dependent Kinases (CDKs)

The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. qiagen.com this compound-induced G₁ arrest is associated with the downregulation of key G₁-phase cyclins and CDKs. researchgate.net Research has shown that treatment with this compound can modestly decrease the protein levels of cyclin D1, cyclin E, and CDK4. nih.gov In some cancer cell models, combined treatment involving this compound has led to a significant downregulation of cyclins A and B1, as well as CDK2, CDK4, and CDK6. researchgate.net The inhibition of these essential G₁-CDK complexes, such as cyclin D1-CDK4/6 and cyclin E-CDK2, is a critical factor in preventing the cell from moving past the G₁ checkpoint. nih.gov

A key target in this process is the cell division cycle 25A (Cdc25A) phosphatase, which activates CDKs. This compound has been found to downregulate the protein level of Cdc25A, not by reducing its mRNA level, but by promoting its degradation. researchgate.net This reduction in Cdc25A leads to an increase in the inhibitory phosphorylation of G₁-CDKs, particularly CDK2, further contributing to cell cycle arrest. nih.govresearchgate.net

Upregulation of CDK Inhibitors (e.g., p21Cip1)

In addition to downregulating cyclins and CDKs, this compound can also influence the levels of endogenous CDK inhibitors (CKIs). researchgate.net CKIs, such as those in the Cip/Kip family (e.g., p21Cip1 and p27Kip1), act as negative regulators of the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes. wikipedia.org Some studies have reported that treatment with this compound, particularly in combination with other agents, can upregulate the protein levels of p21 and p27. researchgate.net However, other research has noted that at certain concentrations that induce G₁ arrest, this compound does not cause an apparent upregulation of p21Cip1 or p27Kip1. nih.gov The involvement of CDK inhibitors in this compound's mechanism may, therefore, be cell-type or context-dependent.

Retinoblastoma Protein (Rb) Hypophosphorylation Studies

The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a gatekeeper of the G₁/S transition. biointerfaceresearch.commdpi.com Its function is controlled by its phosphorylation state. In its active, hypophosphorylated state, pRb binds to E2F transcription factors, preventing them from activating the genes required for S-phase entry. nih.govnih.govyoutube.com For the cell cycle to proceed, pRb must be inactivated through hyperphosphorylation by G₁ cyclin-CDK complexes. mdpi.com

This compound's inhibition of G₁-CDKs, as described previously, leads directly to the hypophosphorylation of the Rb protein. researchgate.netbiointerfaceresearch.com By preventing the activity of CDK4/6 and CDK2, this compound ensures that pRb remains in its active, growth-suppressive state. biointerfaceresearch.com This sustained hypophosphorylation of pRb is a key downstream event of this compound action, effectively blocking the G₁ to S phase transition and contributing significantly to its anti-proliferative effects. researchgate.net

Apoptosis and Autophagy Induction by this compound

This compound is capable of inducing distinct cellular processes, apoptosis and autophagy, which can lead to cell death or survival depending on the cellular context. nih.govproquest.com

Apoptosis, or programmed cell death, is a key mechanism of this compound's anticancer activity. proquest.comnih.gov Studies in non-small cell lung cancer (NSCLC) cells have shown that this compound treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, which are hallmark indicators of apoptosis. proquest.com This induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS). proquest.com The accumulation of ROS can activate stress pathways, such as the endoplasmic reticulum (ER) stress response, which in turn drives the apoptotic process. proquest.comnih.gov Pretreatment of cells with a ROS scavenger, N-acetyl-L-cysteine (NAC), has been shown to rescue cells from this compound-induced apoptosis, confirming the critical role of ROS in this pathway. proquest.com

In parallel, this compound also induces autophagy, a cellular process of self-digestion where damaged organelles and misfolded proteins are degraded. mdpi.comnih.gov This is often characterized by an increase in acidic vesicular organelles and the conversion of LC3-I to LC3-II. nih.govaacrjournals.org Similar to apoptosis induction, this compound-triggered autophagy is also mediated by an increase in ROS. nih.govaacrjournals.org In some cancer cells, such as human rhabdomyosarcoma, this autophagy appears to be a pro-survival mechanism. nih.gov When autophagy is inhibited using agents like chloroquine (CQ), the cell death induced by this compound is enhanced. nih.gov This suggests that in certain contexts, cancer cells may use autophagy to resist the cytotoxic effects of this compound, and combining this compound with an autophagy inhibitor could be a more effective strategy. nih.govijaresm.com

Caspase-Dependent Apoptotic Pathways

This compound has been shown to induce apoptosis, or programmed cell death, through a caspase-dependent mechanism. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase activation. nih.gov The activation of caspase-3 and caspase-7, key executioner caspases, is a central event in this compound-induced apoptosis. nih.gov The use of a pan-caspase inhibitor, Z-VAD-FMK, has been demonstrated to partially block this compound-induced cell death, confirming the involvement of these critical proteases in the apoptotic process. nih.gov This indicates that this compound triggers a cascade of events that ultimately leads to the systematic dismantling of the cell through the activation of the caspase family of enzymes. nih.govnih.gov

Modulation of Apoptotic and Pro-Survival Proteins (e.g., Bcl-2, Bcl-xL, Survivin)

The pro-apoptotic activity of this compound is further underscored by its ability to modulate the expression of key proteins that regulate the life and death of a cell. The Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members, are critical arbiters of the intrinsic apoptotic pathway. This compound has been observed to decrease the levels of the anti-apoptotic proteins Bcl-xL and survivin in a time- and concentration-dependent manner. nih.gov Furthermore, it promotes the cleavage of Bcl-2, another key anti-apoptotic protein. nih.gov By downregulating these pro-survival proteins, this compound effectively lowers the threshold for apoptosis induction, making cells more susceptible to programmed cell death.

| Protein | Effect of this compound | Role in Apoptosis |

| Bcl-2 | Increased cleavage nih.gov | Anti-apoptotic |

| Bcl-xL | Decreased expression nih.govresearchgate.net | Anti-apoptotic |

| Survivin | Decreased expression nih.govresearchgate.net | Anti-apoptotic |

Induction of Cytoprotective Autophagy

In a seemingly paradoxical role, this compound also induces autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context. nih.govnih.gov In the case of this compound, the induced autophagy appears to be a cytoprotective response. nih.govnih.gov This process is mediated by the induction of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway. nih.gov The inhibition of autophagy has been shown to enhance this compound-induced cell death, suggesting that cells activate this pathway as a defense mechanism against the drug's cytotoxic effects. nih.gov This highlights a complex cellular response to this compound, where survival and death pathways are simultaneously engaged.

This compound's Influence on Genetic and Signaling Pathways

Beyond its direct impact on the apoptotic machinery, this compound exerts its influence on a number of genetic and signaling pathways that are fundamental to cell cycle control, stress response, and metabolic regulation.

DNA Repair and Replication Interference

This compound has been shown to interfere with DNA replication and repair mechanisms, contributing to its cytotoxic effects. researchgate.netnih.govnih.gov Its ability to chelate iron is believed to play a role in inhibiting iron-dependent enzymes that are crucial for DNA synthesis and repair. researchgate.net This interference can lead to the accumulation of DNA damage, a potent trigger for cell cycle arrest and apoptosis. mdpi.com By disrupting these essential processes, this compound compromises the genomic integrity of rapidly dividing cells.

Activation of Stress-Response Pathways (e.g., ATR-Chk1 Axis, JNK Cascade)

In response to the cellular stress induced by this compound, including DNA damage, cells activate key stress-response pathways. One such pathway is the ATR-Chk1 axis, a critical component of the DNA damage response. nih.govnih.govamanote.com Activation of this pathway leads to cell cycle arrest, providing time for DNA repair. nih.gov However, if the damage is too severe, this pathway can also signal for apoptosis. As mentioned earlier, this compound also activates the JNK cascade through the induction of ROS, a pathway implicated in both cell survival and apoptosis. nih.gov The activation of these stress-response pathways underscores the cell's attempt to cope with the damage inflicted by this compound.

| Pathway | Activator | Consequence of Activation |

| ATR-Chk1 Axis | DNA damage nih.govnih.gov | Cell cycle arrest, DNA repair, or apoptosis nih.gov |

| JNK Cascade | Reactive Oxygen Species (ROS) nih.gov | Autophagy, apoptosis nih.gov |

Modulation of mTOR Signaling Pathways

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. This compound has been found to inhibit the mTORC1 signaling pathway. nih.govresearchgate.net This inhibition is not direct but is mediated through the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net Activated AMPK, in turn, inhibits mTORC1 signaling, leading to a reduction in protein synthesis and cell growth. nih.gov This disruption of the mTOR pathway represents another significant mechanism by which this compound exerts its anti-proliferative effects. nih.govresearchgate.net

Effects on Wnt and Notch Signaling Pathways

This compound has been shown to modulate critical signaling pathways that are fundamental to cellular processes.

Wnt Signaling: Research indicates that this compound can inhibit the Wnt/β-catenin signaling pathway. A key observation is the downregulation of β-catenin expression in lymphoma and myeloma cells following treatment with this compound olamine. The canonical Wnt pathway is crucial for cell proliferation and differentiation, and its aberrant activation is implicated in various cellular dysfunctions. By reducing the levels of β-catenin, a central component that translocates to the nucleus to activate target gene transcription, this compound interferes with this signaling cascade.

Notch Signaling: this compound also targets the Notch signaling pathway, primarily through the inhibition of the γ-secretase complex. In urothelial cancer cell lines, treatment with this compound led to a reduction in the expression of essential γ-secretase components, including Presenilin 1, Nicastrin, APH-1, and PEN-2. nih.govwikipedia.org This complex is responsible for the cleavage and activation of Notch receptors.

The effects of this compound on the four Notch receptors are distinct. It has been observed to suppress the expression of Notch 2 and Notch 3 while enhancing the expression of Notch 1, with little to no effect on Notch 4. nih.govwikipedia.org Furthermore, this compound treatment results in the downregulation of downstream Notch target genes such as Hes5, Lfng, and Myc, and proteins including Hes1, cMyc, and Cyclin D1. nih.govwikipedia.org

Table 1: Effect of this compound on Notch Signaling Pathway Components

| Component | Effect of this compound | Reference |

|---|---|---|

| γ-secretase Complex (Presenilin 1, Nicastrin, APH-1, PEN-2) | Inhibited/Reduced Expression | nih.govwikipedia.org |

| Notch 1 Receptor | Increased Expression | nih.govwikipedia.org |

| Notch 2 Receptor | Suppressed Expression | nih.govwikipedia.org |

| Notch 3 Receptor | Suppressed Expression | nih.govwikipedia.org |

| Notch 4 Receptor | No significant effect | nih.govwikipedia.org |

| Downstream Targets (Hes1, cMyc, Cyclin D1) | Inhibited/Reduced Expression | nih.govwikipedia.org |

Targeting of Small GTPases (e.g., RhoA, Cdc42, Rac1) and FAK

This compound has been demonstrated to influence cell motility by targeting small GTPases of the Rho family, which are key regulators of the actin cytoskeleton. In rhabdomyosarcoma cells, this compound was found to inhibit the cellular protein expression of RhoA, Cdc42, and Rac1. This effect occurs at the post-transcriptional level, as the mRNA levels of these small GTPases were not altered by the treatment. Concurrently, this compound also suppresses the phosphorylation of paxillin, a crucial component of focal adhesions, which are structures essential for cell adhesion and migration. The coordinated regulation of Rho GTPases and focal adhesion proteins like paxillin is critical for cell movement.

Downregulation of Topoisomerase II Alpha (TOP2A) Expression

Another significant molecular target of this compound is Topoisomerase II alpha (TOP2A), a nuclear enzyme essential for managing DNA topology during replication and transcription. In studies involving lung adenocarcinoma (LUAD) cells, this compound olamine treatment led to a significant downregulation of TOP2A expression. This inhibition of TOP2A is associated with several downstream cellular consequences, including the induction of DNA damage and the activation of the ATR-CHK1-P53 DNA damage response pathway.

Targeting of Specific Proteins (e.g., PARK7, eIF5A, DJ-1)

Current research has identified the eukaryotic translation initiation factor 5A (eIF5A) as a specific protein target of this compound. The activity of eIF5A is dependent on a unique post-translational modification called hypusination. This compound acts as an inhibitor of deoxyhypusine hydroxylase (DOHH), the enzyme that catalyzes the final step in the formation of the active, hypusinated form of eIF5A. nih.govnih.gov By inhibiting DOHH, this compound prevents the maturation of eIF5A, which in turn affects the translation of proteins rich in proline codons. nih.govnih.gov This mechanism has been shown to attenuate fibroblast activation and downregulate the expression of extracellular matrix proteins. nih.govnih.gov There is currently limited direct evidence linking this compound to the targeting of PARK7 or DJ-1.

Membrane Integrity and Transport Disruptions

A fundamental aspect of this compound's mechanism of action involves the disruption of cell membrane integrity and transport functions. Early research suggested that this compound compromises the fungal cell membrane, leading to the leakage of essential intracellular components. It is known to alter membrane permeability, which blocks the intracellular transport of necessary precursors for cellular synthesis.

This effect is closely linked to this compound's ability to chelate polyvalent metal cations, particularly iron (Fe³⁺). This iron-chelating activity leads to the inhibition of metal-dependent enzymes, such as cytochromes, which are critical for mitochondrial electron transport and energy production. By disrupting these processes, this compound impairs cellular energy metabolism and the uptake of nutrients across the cell membrane. In some bacteria, this compound's impact on membrane function may also involve the alteration of lipopolysaccharide (LPS) formation.

Spectrum of Biological Activities: Research and Mechanisms

Antifungal Activity Research

Ciclopirox demonstrates potent activity against a wide range of pathogenic and non-pathogenic fungi. mdpi.comresearchgate.net Its antifungal profile is broader than most other antimycotic agents. nih.gov

This compound is highly effective against dermatophytes, the fungi responsible for common skin infections like athlete's foot and ringworm. nbinno.com It shows considerable efficacy against all species of dermatophytes tested in various studies. nih.gov Research has demonstrated its activity against Trichophyton spp., Microsporum spp., and Epidermophyton floccosum. mdpi.com

The compound is also a potent inhibitor of various yeast species. It is active against multiple Candida species, including those that are frequently resistant to azole antifungals. mdpi.comnih.gov Its efficacy extends to Malassezia spp., the yeast associated with conditions like seborrheic dermatitis and pityriasis versicolor. nbinno.commacsenlab.com In vitro studies have revealed minimum inhibitory concentration (MIC) values for Malassezia furfur between 0.001 and 0.125 µg/mL. mdpi.com Furthermore, this compound olamine has demonstrated significant in vitro activity against clinical isolates of Cryptococcus spp., with MICs ranging from 0.25 to 1 μg/ml. nih.gov Synthetic derivatives of this compound have also shown inhibitory effects against Cryptococcus neoformans and Cryptococcus gattii at concentrations of 1–3 μM. acs.orgresearchgate.net

| Organism | Type | Reported Minimum Inhibitory Concentration (MIC) Range |

|---|---|---|

| Dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) | Fungus (Dermatophyte) | 1-20 mcg/mL medcentral.com |

| Candida albicans | Yeast | 0.49-5 mcg/mL medcentral.com |

| Malassezia furfur | Yeast | 0.001-0.125 µg/mL mdpi.com |

| Cryptococcus spp. | Yeast | 0.25-1 μg/ml nih.gov |

While molds are generally less sensitive to this compound compared to yeasts and dermatophytes, the compound still exhibits efficacy against several species. mdpi.com It has shown inhibitory effects on some Aspergillus and Penicillium species. nih.gov However, certain strains of aspergilli may have higher MIC values in comparison to dermatophytes. nih.gov

A significant advantage of this compound is its effectiveness against fungal strains that have developed resistance to azole antifungal drugs. mdpi.com It is active against certain Candida species that are often resistant to azoles, such as C. glabrata, C. krusei, and C. guilliermondii. nih.govnih.gov This efficacy is attributed to its unique mechanism of action, which differs from that of the azole class of antifungals that primarily target ergosterol synthesis. mdpi.comnih.gov The sensitivity of azole-resistant strains to this compound suggests that inhibition of ergosterol biosynthesis is not its primary mode of action. mdpi.com

This compound exhibits both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) activity. bohrium.com The effect is dependent on the concentration of the drug and the duration of exposure. mdpi.com At lower concentrations, it tends to be fungistatic, while at higher concentrations, it becomes fungicidal. bohrium.comnih.gov

The primary mechanism of action of this compound is believed to be the chelation of polyvalent metal cations, particularly trivalent iron (Fe³⁺). nih.govresearchgate.netbauschhealth.ca This high affinity for metal ions leads to the inhibition of essential metal-dependent enzymes within the fungal cell, such as cytochromes, catalases, and peroxidases, which are responsible for degrading toxic peroxides. nih.govresearchgate.netbauschhealth.ca This disruption of cellular processes, including mitochondrial function and energy production, ultimately inhibits fungal growth. mdpi.comacs.org At higher concentrations, this compound can also alter the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components. bohrium.comnextstepsinderm.com This multifaceted mechanism of action is thought to contribute to the low potential for the development of resistance. nih.govpatsnap.com

Antibacterial Activity Research

In addition to its antifungal properties, this compound also possesses antibacterial activity against a range of bacteria. researchgate.net

This compound has demonstrated in vitro activity against many Gram-positive bacteria, including Staphylococcus species and Streptococcus species. researchgate.netnih.gov For many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, the MIC values have been reported to range from 0.06 to 2.0 µg/mL. researchgate.net This antibacterial action can be particularly advantageous in mixed fungal and bacterial skin infections. nih.gov

| Bacterial Group | Example Species | Reported Minimum Inhibitory Concentration (MIC) Range |

|---|---|---|

| Gram-Positive | Staphylococcus aureus, Streptococcus pyogenes | 0.06-2.0 µg/mL researchgate.net |

Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Acinetobacter baumannii)

This compound has demonstrated significant antibacterial activity against a range of Gram-negative bacteria, including multidrug-resistant strains. nih.govmdpi.commdpi.com Research has established its efficacy against clinically relevant pathogens such as Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govmdpi.com Studies have reported that this compound can inhibit the growth of these bacteria at concentrations ranging from 5 to 15 µg/mL. mdpi.comnih.gov This inhibitory action is notable because it appears to be independent of the bacteria's existing antibiotic resistance status. nih.govnih.gov For instance, this compound was found to be effective against a curated collection of A. baumannii, E. coli, and K. pneumoniae clinical isolates that are representative of known antibiotic resistance phenotypes. nih.gov While it also shows activity against P. aeruginosa, some isolates of this pathogen may require higher concentrations to achieve complete growth inhibition. nih.gov

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 5 - 15 | mdpi.comnih.gov |

| Acinetobacter baumannii | 5 - 15 | mdpi.comnih.gov |

| Klebsiella pneumoniae | 5 - 15 | mdpi.comnih.gov |

Bacterial Cell Component and Metabolic Pathway Targets

The antibacterial mechanism of this compound is multifaceted, targeting several crucial bacterial processes rather than a single pathway. mdpi.com A primary mechanism is its function as an iron chelator. nih.govmdpi.commdpi.com By binding polyvalent metal cations, particularly Fe³⁺, this compound inhibits essential metal-dependent enzymes like cytochromes, which are critical for bacterial respiration and energy production. mdpi.commdpi.comresearchgate.net

Research in E. coli has revealed that this compound affects galactose metabolism and lipopolysaccharide (LPS) biosynthesis. nih.govnih.gov An overexpression screen identified that galE, which encodes UDP-glucose 4-epimerase, could rescue bacterial growth in the presence of this compound. nih.gov Further investigation showed that mutant strains with deletions in genes related to galactose metabolism and LPS biosynthesis (galU, galE, rfaI, rfaB) had lower minimum inhibitory concentrations for this compound, indicating these pathways are targets. nih.gov this compound was also found to alter the LPS composition of an E. coli clinical isolate. nih.gov

Other identified mechanisms of action include the induction of oxidative damage and the disruption of ATP production. mdpi.com this compound has also been shown to inhibit bacterial surface motility and the production of virulence factors. mdpi.com This diverse range of targets contributes to its broad activity against Gram-negative bacteria and the low incidence of reported resistance. mdpi.comnih.gov

Antiviral Activity Research

This compound has been identified as a potent inhibitor of Hepatitis B Virus (HBV) replication. dntb.gov.uanih.gov Its primary mechanism of action against HBV is the disruption of viral capsid assembly. dntb.gov.uanih.govresearchgate.net The HBV capsid is an essential component for the virus, playing a critical role in establishing infection and in the creation of new virions. nih.gov

Structural studies have revealed that this compound binds directly to the HBV core protein at the dimer-dimer interfaces. nih.govresearchgate.net This unique binding mode interferes with the normal process of core protein assembly, effectively blocking the formation of functional viral capsids. nih.govresearchgate.net By preventing proper capsid formation, this compound inhibits the secretion of HBV DNA from infected cells. researchgate.netresearchgate.net Research has shown this activity both in cell cultures and in mouse models of HBV infection. nih.govresearchgate.net Furthermore, this compound has been observed to work synergistically with nucleoside/nucleotide analogs, which are standard treatments for HBV, to prevent viral replication. nih.govresearchgate.net

Recent research has identified this compound as an inhibitor of SARS-CoV-2 replication. nih.govnih.gov The primary target of this compound in its anti-SARS-CoV-2 activity is the nucleocapsid (NP) protein. nih.govnih.gov The NP protein is the most abundant structural protein in the virus and plays a crucial role in viral assembly and replication. nih.govnih.gov

This compound was found to significantly inhibit SARS-CoV-2 replication both in vitro and in vivo. nih.govnih.gov The mechanism involves this compound promoting the degradation of the NP protein. nih.govresearchgate.net It induces an abnormal aggregation of the NP protein, leading to the formation of condensates with altered physical properties, such as higher viscosity and lower mobility. nih.govnih.gov These abnormal protein aggregates are then targeted for degradation through the autophagy-lysosomal pathway. nih.govnih.gov This process ultimately shortens the half-life of the NP protein, reduces its expression levels, and thereby inhibits viral replication. nih.govnih.gov

This compound has demonstrated notable activity against both Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

HIV: Research indicates that this compound can eradicate infectious HIV from cell cultures. fiercebiotech.commanagedhealthcareexecutive.com Its mechanism against HIV is twofold. Firstly, it inhibits the expression of HIV genes. fiercebiotech.comutmb.edu Secondly, it reactivates the infected cell's natural suicide pathway, known as apoptosis. fiercebiotech.comutmb.edu HIV typically disables this pathway to ensure its own survival and replication. fiercebiotech.com this compound appears to achieve this by blocking the essential function of the mitochondria, the cell's energy powerhouse, in infected cells, which in turn restores the apoptotic process. fiercebiotech.comutmb.edudermatologytimes.com A remarkable finding from these studies is that after treatment, the virus did not rebound when the drug was removed from the cell cultures. fiercebiotech.comutmb.edu

HSV: this compound olamine has been shown to effectively inhibit the replication of both HSV-1 and HSV-2. nih.govnih.gov This inhibitory effect has been observed in tissue culture and in animal models. nih.govresearchgate.net Topical application of this compound olamine in mice infected with HSV-1 reduced viral shedding from the cornea and decreased the development of eyelid disease to a level comparable to treatment with acyclovir. nih.gov The treatment also significantly reduced both acute and latent HSV-1 infection in the peripheral nervous system. nih.gov Importantly, this compound is effective against acyclovir-resistant strains of HSV, suggesting it operates through a different mechanism than standard nucleoside analog drugs. nih.gov

Anticancer Activity Research

This compound has emerged as a compound with promising anticancer activity, demonstrated in various preclinical and clinical studies. nih.gov Its antitumor effects are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of processes like angiogenesis (the formation of new blood vessels that feed a tumor). nih.govnih.gov

A central aspect of this compound's anticancer mechanism is its ability to chelate intracellular iron. nih.govfrontiersin.orgmdpi.com Cancer cells have a high demand for iron to support their rapid proliferation. nih.gov By sequestering iron, this compound inhibits critical iron-dependent enzymes. nih.govmdpi.com One key target is ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. nih.govnih.gov Inhibition of this enzyme leads to cell cycle arrest, typically at the G1/S phase, thereby halting cell proliferation. nih.govnih.gov

Beyond iron chelation, this compound impacts numerous signaling pathways that are often dysregulated in cancer:

ATR/Chk1/Cdc25A Pathway: this compound can activate the ATR/Chk1 signaling pathway, which leads to the degradation of the Cdc25A protein. nih.gov This results in cell cycle arrest in the G1 phase. nih.govfrontiersin.org

Wnt/β-catenin Pathway: The drug has been shown to effectively block the Wnt/β-catenin pathway by promoting the degradation of β-catenin, a key component of this pathway involved in tumor development. nih.govnih.gov

mTORC1 Signaling: this compound can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. nih.govfrontiersin.org

DOHH/eIF5A Pathway: It acts as an inhibitor of deoxyhypusine hydroxylase (DOHH), which is involved in the activation of the eukaryotic translation initiation factor 5A (eIF5A), a factor linked to cancer cell proliferation. nih.gov

These actions collectively contribute to this compound's ability to induce apoptosis in various cancer cell lines, including rhabdomyosarcoma, breast cancer, and colon adenocarcinoma. nih.gov

Anti-inflammatory Activity Research

In addition to its antimicrobial and anticancer properties, this compound is recognized for its anti-inflammatory effects. mdpi.compatsnap.com This activity contributes to its therapeutic value, particularly in dermatological conditions where inflammation is a key component. patsnap.compatsnap.com

The anti-inflammatory action of this compound is attributed to its ability to inhibit key enzymes in the arachidonic acid cascade. mdpi.comresearchgate.net Specifically, it has been shown to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. mdpi.comnih.govresearchgate.net The inhibition of these enzymes results in a decreased synthesis of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. mdpi.comresearchgate.net This mechanism of action has been reported to be as potent as that of indomethacin in some contexts. nih.gov

This compound's interaction with reactive oxygen species (ROS) is context-dependent. In the context of its anti-inflammatory properties, this compound can act as an ROS scavenger. mdpi.com It is known to be an iron chelator, and by binding to metal ions like Fe3+, it can inhibit metal-dependent enzymes and decrease the formation of damaging ROS. mdpi.compatsnap.com This ROS scavenging is considered important in managing inflammatory skin diseases. mdpi.com

Conversely, as a mechanism for its anticancer activity, this compound has been shown to induce or enhance ROS accumulation in cancer cells. nih.govnih.gov This high level of ROS triggers signaling pathways that lead to cancer cell death. nih.gov One study noted that CPX could enhance gemcitabine's cytotoxicity in pancreatic cancer cells through ROS generation, while also exhibiting ROS scavenging activity in healthy pancreatic tissues, suggesting a dual, tissue-specific role. nih.gov

Several studies have confirmed the ability of this compound to reduce inflammatory responses in both preclinical and clinical settings.

It has been shown to significantly suppress UVB-induced erythema (skin redness), demonstrating superior anti-inflammatory activity compared to various other topical antifungal agents and even hydrocortisone (B1673445) in some studies. mdpi.comresearchgate.net

Research has shown that this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. nih.gov By inhibiting this pathway, this compound reduces the maturation and secretion of the potent pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov

In a mouse model of psoriatic inflammation, treatment with this compound was found to ameliorate the inflammatory response. nih.gov

Resistance and Synergism in Ciclopirox Research

Synergistic Antimicrobial Effects of Ciclopirox Combinations

Research has explored the potential of this compound to work in concert with other antimicrobial agents to enhance therapeutic effects. This synergistic approach can lead to a broader spectrum of activity and potentially lower the required concentrations of each drug.

The combination of this compound with other systemic and topical antifungal agents has been investigated with varied results. In vitro studies have shown that this compound combined with terbinafine can result in synergistic or additive effects against various fungal strains. nih.govimpactfactor.org However, one study noted that combining terbinafine with amorolfine tended to be more effective than with this compound, where mostly additive effects were observed. nih.govresearchgate.net A clinical study reported that the combination of oral terbinafine and topical this compound nail lacquer resulted in a significantly higher mycological cure rate for onychomycosis compared to terbinafine alone. nih.govresearchgate.net

Regarding itraconazole, in vitro evaluations have demonstrated instances of both synergism and additivism, with indifference being the most common outcome and no cases of antagonism observed. nih.gov Research on Aspergillus versicolor isolates found that 15.38% of this compound-itraconazole combinations exhibited synergism. actascientific.com A clinical study suggested that the combination of topical this compound with oral itraconazole could have a synergistic activity due to their different mechanisms of action, leading to faster improvement in signs and symptoms of dermatophytosis compared to luliconazole with itraconazole. ijced.org

| Combination Agent | Observed Interaction | Fungal Species Studied | Reference |

|---|---|---|---|

| Terbinafine | Synergistic or Additive | Nondermatophyte species | nih.gov |

| Terbinafine | Mostly Additive | Trichophyton rubrum, T. interdigitale, Scopulariopsis brevicaulis | nih.gov |

| Itraconazole | Indifference, Synergy, or Additivism | Nondermatophyte species | nih.gov |

| Itraconazole | Synergism (in 15.38% of combinations) | Aspergillus versicolor | actascientific.com |

This compound possesses a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Its efficacy has been noted against antibiotic-resistant strains. nih.gov Research has specifically highlighted a synergistic relationship with the antibiotic Polymyxin B. mdpi.comresearchgate.net This combination has shown effectiveness against multidrug-resistant Gram-negative bacteria, including Escherichia coli and Acinetobacter baumannii. researchgate.net The mechanism of this synergy may involve this compound's ability to interfere with the synthesis of lipopolysaccharide (LPS) and galactose metabolism, which are crucial for the integrity of the outer membrane of Gram-negative bacteria. mdpi.comresearchgate.net

| Combination Agent | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Polymyxin B | Escherichia coli, Acinetobacter baumannii (including MDR strains) | Synergistic | researchgate.net |

| Polymyxin B | Gram-negative bacteria (general) | Synergistic | mdpi.com |

The therapeutic potential of this compound extends to antiviral applications. Preclinical studies have indicated that this compound has a synergistic effect with the antiviral drugs tenofovir and entecavir. mdpi.com This combination targets multiple stages of the Hepatitis B virus (HBV) life cycle, including the HBV polymerase and capsid assembly. mdpi.com Additionally, this compound has demonstrated inhibitory effects against Herpes Simplex Virus 1 (HSV-1) replication in animal models, suggesting a potential role as a repurposed topical agent for HSV infections. nih.govnih.gov

Synergistic Anticancer Effects of this compound Combinations

The therapeutic potential of this compound (CPX) in oncology is significantly amplified when used in combination with other anticancer agents. Research across various cancer types has demonstrated that this compound can act synergistically with other drugs, leading to enhanced tumor-suppressive effects compared to single-agent treatments. These combinations often target multiple, complementary signaling pathways, resulting in more potent inhibition of cancer cell proliferation, enhanced induction of apoptosis, and overcoming of drug resistance.

One notable example of this synergy is the combination of this compound olamine (CPX-O) and metformin in triple-negative breast cancer (TNBC). researchgate.net While CPX is known to induce G1-phase cell cycle arrest and activate the intrinsic apoptosis pathway, metformin induces S-phase arrest and promotes the extrinsic apoptosis pathway. researchgate.net When used together, these two agents exhibit a potent synergistic effect, leading to a more significant inhibition of TNBC cell proliferation. researchgate.net The mechanism behind this synergy is partly attributed to the enhanced activation of the AMPK-mTOR pathway and a heightened induction of apoptosis through both intrinsic and extrinsic pathways. researchgate.net

In the context of glioblastoma multiforme (GBM), a highly aggressive brain tumor, this compound has been shown to work synergistically with the proteasome inhibitor bortezomib. nih.gov This combination promotes apoptosis in GBM cells by inducing reactive oxygen species (ROS), which in turn mediates the activation of the JNK/p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Furthermore, the co-treatment of CPX and bortezomib synergistically activates the nuclear factor kappa B (NF-κB) signaling pathway, leading to cellular senescence in GBM cells. nih.gov

Research in non-small cell lung cancer (NSCLC) has also revealed synergistic interactions. A combination of this compound and Prexasertib, a Chk1 inhibitor, results in a synergistic inhibition of cell proliferation and a significant induction of apoptosis in NSCLC cells. researchgate.net This combination markedly increased the population of cells in the G1/G0 and sub-G1 phases of the cell cycle. researchgate.net Similarly, in lung adenocarcinoma, the anticancer effects of CPX were enhanced when combined with the knockdown of Topoisomerase II alpha (TOP2A). nih.govfrontiersin.org This suggests that CPX's mechanism is closely associated with TOP2A expression and that targeting this enzyme can potentiate the therapeutic effects of this compound. nih.govfrontiersin.org

Further studies have highlighted other effective combinations. For instance, in hepatocellular carcinoma cells, the anti-cancer effect of this compound was enhanced when co-administered with the autophagy inhibitor chloroquine (CQ), which prevents the protective autophagy induced by CPX. mdpi.com In prostate cancer, a synergistic effect was observed when this compound-O was combined with a bi-functional peptide to inhibit the Wnt signaling pathway. nih.gov These findings underscore a broad principle: this compound's efficacy can be significantly increased by rationally combining it with agents that target distinct but complementary cancer-promoting pathways.

Table 1: Synergistic Combinations of this compound in Cancer Research

| Cancer Type | Combination Agent | Key Synergistic Effects | Investigated Mechanisms |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | Metformin | Potent inhibition of cell proliferation and colony formation. researchgate.net | Enhanced activation of AMPK-mTOR pathway; Induction of both intrinsic and extrinsic apoptotic pathways. researchgate.net |

| Glioblastoma Multiforme (GBM) | Bortezomib | Enhanced apoptosis and induction of cellular senescence. nih.gov | Induction of ROS-mediated JNK/p38 MAPK signaling; Synergistic activation of NF-κB signaling. nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | Prexasertib (Chk1 inhibitor) | Significant inhibition of cell proliferation and induction of apoptosis. researchgate.net | Increased cell population in G1/G0 and sub-G1 phases. researchgate.net |

| Lung Adenocarcinoma (LUAD) | TOP2A Knockdown | Enhanced anti-tumor effects. nih.govfrontiersin.org | CPX down-regulates TOP2A; the combination leads to greater tumor suppression. nih.govfrontiersin.org |

| Hepatocellular Carcinoma (HCC) | Chloroquine (CQ) | Decreased cell viability and proliferation compared to CPX alone. mdpi.com | Inhibition of protective autophagy induced by CPX. mdpi.com |

| Prostate Cancer | Bi-functional Peptide | Synergistic inhibition of cancer. nih.gov | Inhibition of the Wnt signaling pathway. nih.gov |

Pharmacokinetic and Pharmacodynamic Research Aspects of Ciclopirox

Preclinical Pharmacokinetic Profiles of Ciclopirox

Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic behavior of this compound. These studies have primarily focused on its absorption after topical and systemic administration, its penetration through dermal layers, its metabolic fate, and its routes of excretion.

Research into the systemic absorption of this compound has shown that its bioavailability is highly dependent on the route of administration. Studies in animal models have consistently demonstrated poor oral bioavailability for the commonly used salt form, this compound olamine.

Preclinical investigations in both rats and dogs have confirmed that this compound olamine has very low oral bioavailability. nih.govnih.govnih.gov This has been a significant factor limiting its development for systemic oral therapies. nih.govnih.gov Further research in rabbits has quantified the bioavailability following intravaginal administration. In these studies, this compound exhibited an intravaginal bioavailability of approximately 2%. mdpi.com Similarly, studies involving topical formulations applied to dermatomed pig ear skin indicated no significant systemic absorption. frontiersin.org When a 1% this compound olamine cream was applied topically to human skin, only about 1.3% of the dose was systemically absorbed.

Table 1: Preclinical Bioavailability of this compound

| Animal Model | Administration Route | Formulation | Bioavailability (%) |

|---|---|---|---|

| Rats & Dogs | Oral | This compound Olamine | Low |

| Rabbits | Intravaginal | This compound Olamine | ~2 |

| Pig (ear skin) | Topical | This compound Olamine | No systemic absorption detected |

This compound is primarily used in topical formulations, making its ability to penetrate the skin and nails a critical aspect of its efficacy. dtu.dk Its physicochemical properties, such as its low molecular weight and lipophilic nature, are key factors that facilitate its penetration into the stratum corneum, the outermost layer of the skin. nih.gov

Pharmacokinetic studies using radiolabeled this compound have shown that it effectively penetrates the skin, achieving high concentrations in the stratum corneum within one to two hours of application. nih.gov While a significant portion of the compound remains in this outer layer, this compound also reaches the deeper layers of the skin, such as the dermis, at concentrations sufficient to inhibit sensitive fungal strains. nih.gov It also penetrates mucosal membranes and nail keratin. dtu.dk

Research has also explored the use of penetration enhancers to improve the cutaneous retention and penetration of this compound olamine. Studies using Franz diffusion cells with dermatomed pig ear skin evaluated formulations containing enhancers like propylene glycol, ethoxydiglycol, or oleic acid. frontiersin.org These enhancers were found to improve the penetration and retention of the drug, with propylene glycol notably promoting higher concentrations in the epidermis and dermis. frontiersin.org

The metabolic fate of systemically absorbed this compound is a crucial aspect of its pharmacokinetic profile. The primary metabolic pathway for this compound is glucuronidation, a Phase II metabolic reaction that conjugates this compound with glucuronic acid, forming an inactive metabolite known as this compound glucuronide (CPX-G). nih.govmdpi.com This process is a significant hurdle in the development of new applications for the drug. mdpi.com

In-depth studies using human liver microsomes (HLM) have identified the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this reaction. Research has shown that UGT1A9 is the dominant enzyme contributing to this compound glucuronidation in humans, exhibiting the highest activity by a significant margin. mdpi.com Other isoforms, including UGT1A6, UGT1A7, and UGT1A8, catalyze the formation of only trace amounts of the glucuronide. mdpi.com

Kinetic analyses have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this reaction in HLM. mdpi.com There are also notable differences in glucuronidation activity across species, with liver microsomes from mice, rats, cynomolgus monkeys, minipigs, and beagle dogs showing varied intrinsic clearance (CLint) values. mdpi.com

Table 2: Kinetic Parameters of this compound Glucuronidation in Human Liver Microsomes (HLM)

| Parameter | Value | Unit |

|---|---|---|

| Km (Michaelis-Menten constant) | 139 | µM |

| Vmax (Maximum velocity) | 7.89 | nmol/min/mg |

| CLint (Intrinsic clearance) | 56 | µL/min/mg |

Following absorption and metabolism, this compound and its metabolites are cleared from the body. Preclinical studies have identified the primary route of elimination. Research in animal models demonstrates that both unchanged this compound and its main metabolite, this compound glucuronide, are excreted in the urine. nih.govnih.govnih.gov This renal elimination pathway ensures the delivery of the drug to the urinary tract. nih.gov

The elimination half-life of this compound has been determined in preclinical models. In rabbits, following intravenous and intravaginal administration, this compound showed a half-life of 2.22 hours. mdpi.com Other research has also noted that this compound possesses a short serum half-life, which has implications for maintaining therapeutic concentrations for systemic indications. nih.gov

Information from publicly available preclinical research regarding the systemic distribution of this compound into various organs and tissues is limited. The majority of distribution research has focused on its localization following topical application.

After being applied to the skin, this compound achieves high concentrations in the stratum corneum, epidermis, and dermis, as well as in nail keratin. nih.govdtu.dk For the small fraction of this compound that is systemically absorbed, studies have shown that it is highly bound to plasma proteins, with a binding percentage between 94% and 98%. This high degree of protein binding would be expected to limit its distribution into tissues.

Prodrug Development and Pharmacokinetics (e.g., Fosthis compound)

To overcome the pharmacokinetic limitations of this compound, particularly its low oral bioavailability, researchers have developed prodrugs. nih.govnih.gov A notable example is fosthis compound (B607534) (CPX-POM), a phosphoryl-oxymethyl ester of this compound. nih.gov This prodrug was designed to enable parenteral (e.g., intravenous) administration by improving aqueous solubility. nih.gov

Pharmacokinetic studies in rats and dogs have demonstrated the success of this prodrug strategy. nih.govnih.gov Following intravenous administration, fosthis compound is rapidly and completely metabolized by circulating phosphatases into its active form, this compound. mdpi.com This conversion results in 100% bioavailability of the active this compound metabolite. nih.govnih.gov

Furthermore, the subcutaneous administration of fosthis compound also results in excellent absolute bioavailability of this compound in both rats and dogs, highlighting the feasibility of this administration route. nih.govnih.gov These findings confirm that the prodrug approach successfully bypasses the absorption issues associated with oral this compound olamine. nih.govnih.gov

Rationale for Prodrug Synthesis for Systemic Delivery

This compound, primarily used as a topical antifungal agent, has shown promise for broader therapeutic applications, including anticancer activity. researchgate.netresearchgate.net However, the systemic delivery of this compound, particularly via the oral route, is hampered by significant challenges. The oral administration of its salt form, this compound olamine (CPX-O), is not feasible due to low bioavailability and dose-limiting gastrointestinal toxicities. nih.govnih.gov Studies in animal models have confirmed that oral CPX-O results in poor systemic exposure. nih.govnih.gov Furthermore, acute gastrointestinal toxicity has been observed, attributed to the precipitation of the active compound in the stomach and its subsequent accumulation in the intestine. mdpi.comnih.gov

To overcome these limitations and unlock the systemic therapeutic potential of this compound, researchers have focused on the synthesis of prodrugs. nih.govnih.gov A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.govresearchgate.net This approach aims to improve the compound's physicochemical properties, such as aqueous solubility, to make it suitable for parenteral administration (e.g., intravenous injection). nih.gov By creating a prodrug, the goal is to bypass the issues of poor oral absorption and local gastrointestinal toxicity, thereby achieving effective systemic concentrations of the active this compound. nih.govnih.govmdpi.com The development of Fosthis compound (CPX-POM), a phosphoryl-oxymethyl ester of this compound, exemplifies this strategy, designed specifically to enable parenteral administration for systemic therapies. nih.govnih.gov

Metabolism of Prodrugs to Active this compound

The design of a this compound prodrug like Fosthis compound (CPX-POM) ensures its efficient conversion to the active parent compound, this compound (CPX), upon entering the systemic circulation. Research in both animal models (mice, rats, and dogs) and humans has shown that intravenously administered CPX-POM is rapidly and completely metabolized to active CPX in the blood. researchgate.netnih.govascopubs.org This conversion is mediated by ubiquitously present circulating enzymes, specifically phosphatases, which cleave the phosphoryl-oxymethyl ester moiety from the prodrug. researchgate.netascopubs.org

Once the active this compound is released, it undergoes further metabolism primarily through Phase II biotransformation. The main metabolic pathway is glucuronidation, where uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A9, conjugate this compound with glucuronic acid. ur.edu.pl This process forms its major, inactive metabolite, this compound glucuronide (CPX-G). researchgate.netnih.govnih.gov This inactive metabolite is then extensively eliminated from the body via the kidneys, with urine being the primary route of excretion. researchgate.netnih.govmdpi.com Studies after oral administration of radiolabeled this compound to healthy volunteers showed that approximately 96% of the radioactivity was excreted renally within 12 hours, with 94% of that being in the form of glucuronides. drugs.com

Comparative Pharmacokinetic Profiles of Prodrugs

Pharmacokinetic studies have demonstrated the clear advantages of the prodrug approach for systemic delivery of this compound. Following intravenous (IV) administration of the prodrug Fosthis compound (CPX-POM), the active metabolite this compound (CPX) becomes completely bioavailable. researchgate.netnih.govnih.govascopubs.org This stands in stark contrast to the low bioavailability observed after oral administration of this compound olamine. nih.govnih.gov

Subcutaneous (SC) administration of CPX-POM also demonstrates excellent absolute bioavailability of CPX in rats and dogs, highlighting the feasibility of this alternative parenteral route. nih.govnih.gov In human cancer patients receiving IV CPX-POM, the systemic exposure to CPX was found to be dose-proportional, and the apparent elimination half-life ranged from 2 to 8 hours. ascopubs.org

Comparative studies in mice have quantified the differences in pharmacokinetic profiles between oral administration of CPX-POM and CPX. While the prodrug strategy was successful in mitigating gastrointestinal toxicity, it altered the pharmacokinetic profile. mdpi.com The prodrug slightly increased the peak serum concentration (Cmax) of total this compound compared to when this compound itself was administered orally. mdpi.com

Table 1: Comparative Serum Pharmacokinetic Parameters of this compound in Mice Data derived from a study involving single oral doses of this compound (CPX) and its prodrug (CPXpom). mdpi.com

| Parameter | CPX Administration | CPXpom Administration |

| Cmax (µg/mL) | 43.4 | 52.87 |

| AUC 0-24h (mg·h/mL) | 127 | 139 |

Pharmacodynamic Markers and Cellular Responses in Research Models

The pharmacodynamic activity of this compound is rooted in a mechanism of action distinct from many other antimicrobial and anticancer agents. nih.govwikipedia.org A primary mechanism is its high affinity for trivalent metal cations, particularly iron (Fe³⁺). ur.edu.plnextstepsinderm.comnih.gov By chelating intracellular iron, this compound inhibits essential metal-dependent enzymes, such as catalases and peroxidases, which are crucial for degrading toxic peroxides within cells. mdpi.comnih.govnih.gov This disruption of cellular metabolism is a key determinant of its therapeutic activity. nih.gov

In various research models, this compound has been shown to elicit a range of cellular responses:

Disruption of Cellular Processes: Studies in Saccharomyces cerevisiae suggest that this compound may interfere with DNA repair mechanisms, cell division signals, and the integrity of mitotic spindles. wikipedia.org

Alteration of Cellular Bioenergetics: In non-small cell lung cancer (NSCLC) cell models, this compound was found to significantly impair cellular bioenergetics. It suppresses mitochondrial oxidative phosphorylation (OXPHOS) while increasing the rate of aerobic glycolysis. nih.gov

Induction of ER Stress and Apoptosis: The bioenergetic stress caused by this compound leads to an increase in reactive oxygen species (ROS), which in turn activates endoplasmic reticulum (ER) stress pathways. nih.gov This cascade ultimately results in apoptotic cell death in cancer cells. nih.gov

Inhibition of Key Signaling Pathways: this compound has been shown to inhibit lipopolysaccharide (LPS) synthesis and the mammalian target of rapamycin (mTOR) pathway, which could contribute to its antibacterial and immunomodulatory effects. mdpi.com

Biomarker of Response: In the context of cancer research, it has been suggested that monitoring changes in the expression of the anti-apoptotic protein survivin in patient samples could serve as a pharmacodynamic marker for the biological response to this compound. mdpi.com

These findings highlight the multifaceted cellular impact of this compound, providing a foundation for its investigation in various disease models beyond its traditional use as a topical antifungal.

Structure Activity Relationship Sar and Derivatives Research

Identification of Core Structural Elements Essential for Activity

The biological activity of ciclopirox and its derivatives is intrinsically linked to its core 1-hydroxypyridin-2-one structure. mdpi.comresearchgate.net This heterocyclic scaffold is a cyclic hydroxamic acid, and it is this feature that is fundamental to its primary mechanism of action: the chelation of polyvalent metal cations, particularly iron (Fe³⁺). nih.govacs.orgdrugbank.com By sequestering these essential metal ions, this compound effectively inhibits metal-dependent enzymes, such as cytochromes, catalases, and peroxidases, thereby disrupting crucial cellular processes like mitochondrial respiration and energy production in fungal cells. mdpi.comacs.org

The key structural components essential for this activity are:

The N-hydroxy group: This group is critical for the iron-chelating properties of the molecule.

The pyridinone ring: This ring system provides the structural framework for the chelating functional groups.

The ketone group at position 2: This group also participates in metal ion coordination.

Research has consistently shown that the integrity of this hydroxypyridone core is indispensable for the compound's biological function. mdpi.comresearchgate.net

Influence of Substituents on Biological Activity (e.g., Position 4, Position 6)

While the hydroxypyridone core is the anchor of activity, the substituents at various positions on the pyridinone ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the molecule. The most extensively studied positions are 4 and 6. nih.govnih.gov

Lipophilic Substituent Effects on Activity

A lipophilic substituent at the 6-position of the pyridinone ring is a defining feature of this compound and has been identified as a critical requirement for its antifungal activity. nih.govresearchgate.netacs.org In this compound, this position is occupied by a cyclohexyl group. nih.gov This lipophilic character is thought to enhance the molecule's ability to penetrate the fungal cell membrane.

Studies on this compound derivatives have explored the impact of various lipophilic groups at this position. For instance, replacing the cyclohexyl ring with a phenyl ring resulted in a negligible reduction in potency against Cryptococcus neoformans. acs.org Further extension of the lipophilic group, such as with a methylene-cyclohexyl or a benzyl (B1604629) group, also led to a minimal reduction in potency, suggesting that the R⁶ position can tolerate a range of lipophilic substituents. nih.gov

Interestingly, the aromatization and rigidification of the cyclohexyl ring to a phenyl group at the R6 position led to a loss of activity against Herpes Simplex Virus (HSV), indicating that the nature of the lipophilicity can be target-specific. nih.gov

Impact of Small Functional Groups on Potency

The substituent at the 4-position also significantly influences the biological activity of this compound derivatives. For achieving submicromolar potency, a very small group, such as a methyl (-Me) or hydroxyl (-OH) group, is considered necessary at this position. mdpi.comresearchgate.net this compound itself possesses a methyl group at the 4-position. nih.gov This relatively small group contributes to the hydrophobic nature of the molecule and affects its interactions with biological targets. mdpi.com